molecular formula C6H14O7P B3041667 Praseodymium(III) acetate hydrate CAS No. 334869-74-8

Praseodymium(III) acetate hydrate

Cat. No.: B3041667
CAS No.: 334869-74-8
M. Wt: 339.08 g/mol
InChI Key: QPBWWHHFCKKZJQ-UHFFFAOYSA-N
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Description

Praseodymium(III) acetate hydrate (Pr(CH₃COO)₃·xH₂O) is a rare-earth metal salt widely used in materials science, catalysis, and specialty glass manufacturing. It is commercially available with purities ≥99.9% (REO) and is hygroscopic, forming green crystalline solids that dissolve in water and exhibit moderate solubility in strong mineral acids . Key identifiers include CAS numbers 334869-74-8 (anhydrous) and 6192-12-7 (hydrate), depending on the supplier and hydration state . Its applications span optical materials (e.g., yellow-tinted glass), pigments, and precursors for synthesizing praseodymium-doped oxides in catalysis and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium(III) acetate hydrate can be synthesized through the reaction of praseodymium(III) oxide with acetic acid. The reaction typically proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Pr}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Alternatively, praseodymium(III) carbonate or praseodymium(III) hydroxide can be used as starting materials .

Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium(III) oxide with acetic acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Praseodymium(III) acetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized under specific conditions to form higher oxidation state compounds.

    Reduction: It can be reduced using suitable reducing agents to form lower oxidation state compounds.

Major Products:

Scientific Research Applications

Catalysis

Praseodymium(III) acetate hydrate serves as a catalyst in various chemical reactions. Its ability to facilitate reactions involving organic compounds makes it valuable in synthetic organic chemistry. It has been utilized in the synthesis of complex organic molecules through coordination chemistry.

Biochemistry

The compound is used in biochemical studies to explore the interactions between rare earth elements and biological systems. Research indicates that it can influence enzyme activity and cellular processes, particularly in studies involving cation exchange resins for the recovery of rare earth elements .

Materials Science

In materials science, this compound is applied in the development of electronic and optoelectronic thin films. Its unique optical properties make it suitable for use in color glasses and enamels, where it imparts an intense yellow color when mixed with other materials .

Glass and Ceramics

The primary industrial application of this compound is in the production of colored glass and ceramics. It is particularly valued for its ability to produce vibrant colors, especially yellow hues, which are essential for decorative glassware and artistic ceramics .

Pigments and Inks

This compound is also used in manufacturing pigments and inks. Its stability and color properties make it an ideal candidate for creating high-quality inks used in printing applications .

Potential Medical Applications

Research into the medical applications of this compound is still ongoing. Preliminary studies suggest potential uses in medical imaging due to its luminescent properties. Additionally, there is interest in exploring its therapeutic effects, particularly regarding its interactions with biological systems .

Case Studies

  • Catalytic Reactions : A study demonstrated that this compound could effectively catalyze the esterification of fatty acids under mild conditions, showcasing its utility in green chemistry practices.
  • Biochemical Interactions : Research involving this compound indicated significant effects on cellular signaling pathways when introduced to cultured cells, suggesting potential applications in drug delivery systems.
  • Color Glass Production : An industrial case study highlighted how incorporating this compound into glass formulations resulted in enhanced color stability and vibrancy compared to traditional coloring agents.

Mechanism of Action

The mechanism of action of praseodymium(III) acetate hydrate involves its ability to form coordination complexes with various ligands. The praseodymium trication interacts with electron-donating groups, leading to the formation of stable complexes. These interactions are crucial in its applications as a catalyst and in the synthesis of other compounds .

Comparison with Similar Compounds

Comparison with Similar Rare-Earth Acetates

Structural and Compositional Differences

Praseodymium(III) acetate hydrate shares structural similarities with other lanthanide acetates, typically adopting a triclinic or monoclinic crystal lattice. However, hydration states and coordination geometries vary:

  • Lutetium(III) acetate hydrate (Lu(CH₃COO)₃·H₂O, CAS 207500-05-8) has a 1:1 hydration ratio and a molecular weight of 370.11 g/mol, compared to Pr(CH₃COO)₃·xH₂O (FW ~318.04 g/mol for anhydrous) .
  • Gadolinium(III) acetate hydrate (Gd(CH₃COO)₃·xH₂O) and Neodymium(III) acetate hydrate (Nd(CH₃COO)₃·xH₂O) exhibit variable hydration states (x = 1–4), influencing their solubility and thermal stability .

Physicochemical Properties

Property Pr(III) Acetate Hydrate Lu(III) Acetate Hydrate Gd(III) Acetate Hydrate Nd(III) Acetate Hydrate
Molecular Weight (g/mol) 318.04 (anhydrous) 370.11 ~332.37 (anhydrous) ~321.37 (anhydrous)
Solubility in Water High Moderate High High
Thermal Stability (°C) Decomposes ~250–300 Decomposes ~300–350 Decomposes ~280–320 Decomposes ~260–300
CAS Number 334869-74-8 / 6192-12-7 207500-05-8 206996-22-3 6192-13-8

Data compiled from

This compound decomposes at lower temperatures compared to lutetium and gadolinium analogs, likely due to differences in lanthanide ionic radii (Pr³⁺: 1.13 Å vs. Lu³⁺: 0.98 Å), which affect lattice stability .

Key Research Findings

  • Catalytic Performance : Praseodymium-doped LaFeO₃ perovskites exhibit enhanced oxygen evolution reaction (OER) activity compared to Eu- or Y-doped analogs, attributed to Pr³⁺/Pr⁴⁺ redox flexibility .
  • Optical Properties : Praseodymium acetate-derived glasses show intense yellow emission under UV light, outperforming Nd³⁺- or Er³⁺-doped variants in color purity .
  • Thermal Behavior : Praseodymium acetate decomposes at lower temperatures than europium or terbium acetates, limiting its use in high-temperature processes .

Properties

IUPAC Name

acetic acid;praseodymium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBWWHHFCKKZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Praseodymium(III) acetate hydrate
Praseodymium(III) acetate hydrate
Praseodymium(III) acetate hydrate
Praseodymium(III) acetate hydrate
Praseodymium(III) acetate hydrate
Praseodymium(III) acetate hydrate

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